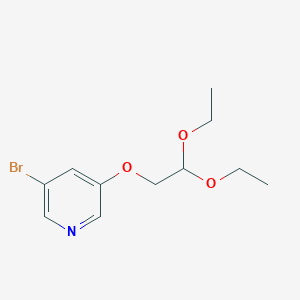

3-(2,2-Diethoxyethoxy)-5-bromopyridine

Description

Structural Significance of Halogenated Pyridines as Versatile Synthetic Hubs

The introduction of a halogen atom onto the pyridine (B92270) ring dramatically enhances its synthetic utility, transforming it into a versatile building block. researchgate.net Halopyridines, such as bromopyridines, are key intermediates because the carbon-halogen bond serves as a reliable and reactive handle for a multitude of chemical transformations. nih.gov Due to the electron-deficient nature of the pyridine ring, direct electrophilic halogenation can be challenging and often requires harsh conditions. chemrxiv.orgyoutube.com However, once installed, the halogen provides a site for numerous subsequent bond-forming reactions.

Most notably, the bromine atom in a compound like 3-bromopyridine (B30812) is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. nih.gov Seminal reactions such as the Suzuki, Heck, Stille, and Buchwald-Hartwig amination reactions utilize halopyridines to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. This capability allows for the modular construction of complex molecular architectures from simpler, readily available precursors, making halogenated pyridines indispensable hubs in synthetic campaigns. researchgate.net

Strategic Utility of Acetal (B89532) Functionalities in Complex Chemical Building Blocks

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This strategy, known as the use of a "protecting group," is a cornerstone of modern organic synthesis. pressbooks.pub The acetal functionality is one of the most widely employed protecting groups for aldehydes and ketones. chemistrysteps.com

Acetals are formed by the reaction of a carbonyl group with two equivalents of an alcohol (or one equivalent of a diol) under acidic conditions. Their strategic importance lies in their stability; acetals are inert to a wide range of reagents, especially nucleophiles and bases, under which an unprotected aldehyde or ketone would react. libretexts.orgjove.com This stability allows chemists to perform transformations, such as those involving Grignard reagents or metal hydrides, on other parts of the molecule without affecting the masked carbonyl. libretexts.org Crucially, the protection is reversible. The acetal group can be easily and cleanly removed by treatment with aqueous acid, regenerating the original carbonyl group for subsequent reactions. chemistrysteps.com This "put on and take off" capability makes acetals an essential tool for achieving chemoselectivity in intricate synthetic sequences. pressbooks.pub

Overview of 3-(2,2-Diethoxyethoxy)-5-bromopyridine within the Context of Polyfunctionalized Heterocycles

The compound This compound is a prime example of a polyfunctionalized heterocyclic building block, integrating the strategic advantages of both a halogenated pyridine and an acetal functionality within a single molecule. Its structure features a pyridine ring substituted at the 5-position with a bromine atom and at the 3-position with a 2,2-diethoxyethoxy side chain.

This unique combination of functional groups endows the molecule with orthogonal reactivity. The bromo-substituent serves as a versatile handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, alkyl, or amino groups at the C5 position. researchgate.netnih.gov Simultaneously, the diethoxyethoxy group contains a diethyl acetal, which acts as a stable, protected form of an aldehyde. This acetal group remains intact under the typically basic or neutral conditions of cross-coupling reactions. libretexts.org

Following the modification of the pyridine core via the bromo group, the acetal can be hydrolyzed under acidic conditions to unmask a reactive aldehyde functionality. This newly revealed aldehyde can then participate in a host of further transformations, such as Wittig reactions, reductive aminations, or oxidations, to build out the molecular complexity of the side chain. The presence of two distinct and selectively addressable reactive sites makes this compound a highly valuable and sophisticated intermediate for the synthesis of complex pharmaceuticals and other advanced organic materials. nih.govsigmaaldrich.com

Physicochemical and Structural Data

Interactive tables detailing the key properties of the primary compound and related structures mentioned in the text are provided below.

Table 1: Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1341376-58-6 | broadpharm.combldpharm.com |

| Molecular Formula | C11H16BrNO3 | broadpharm.combldpharm.com |

| Molecular Weight | 290.16 g/mol | bldpharm.com |

| SMILES Code | CCOC(OCC)COC1=CC(Br)=CN=C1 | bldpharm.com |

Table of Compounds

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16BrNO3 |

|---|---|

Molecular Weight |

290.15 g/mol |

IUPAC Name |

3-bromo-5-(2,2-diethoxyethoxy)pyridine |

InChI |

InChI=1S/C11H16BrNO3/c1-3-14-11(15-4-2)8-16-10-5-9(12)6-13-7-10/h5-7,11H,3-4,8H2,1-2H3 |

InChI Key |

XZMUDHOEAZSGOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(COC1=CC(=CN=C1)Br)OCC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 2,2 Diethoxyethoxy 5 Bromopyridine

Retrosynthetic Analysis and Key Bond Disconnections for the Target Compound

Retrosynthetic analysis is a technique for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org This process involves breaking key bonds, known as disconnections, to identify potential precursors and reaction pathways.

For the target compound, 3-(2,2-Diethoxyethoxy)-5-bromopyridine, two primary disconnections are considered the most logical:

C-O Ether Bond Disconnection: The bond between the pyridine (B92270) C-3 oxygen and the diethoxyethoxy side chain is a prime candidate for disconnection. This is a standard approach for ethers. amazonaws.com This break suggests two synthons: a nucleophilic pyridin-3-olate anion and an electrophilic diethoxyethoxy cation. The corresponding chemical reagents would be 5-bromopyridin-3-ol and an electrophilic species like 2-bromo-1,1-diethoxyethane. youtube.com

C-Br Bond Disconnection: The bond between the pyridine C-5 carbon and the bromine atom could also be disconnected. This would lead to a 3-(2,2-diethoxyethoxy)pyridine precursor, which would require a subsequent regioselective bromination step.

Considering these options, the most strategically sound approach involves first constructing the key intermediate, 5-bromopyridin-3-ol, followed by the etherification reaction. This pathway offers better control over the regiochemistry of the substitution on the pyridine ring.

Approaches to the 3,5-Disubstituted Pyridine Core

The formation of the central 3,5-disubstituted pyridine ring is a critical phase of the synthesis. This requires the controlled placement of a bromine atom at the C-5 position and a hydroxyl group at the C-3 position.

Regioselective Bromination at the Pyridine C-5 Position

Achieving regioselective bromination of a pyridine ring is dependent on the directing effects of existing substituents. Pyridine itself is deactivated towards electrophilic substitution. However, the presence of an electron-donating group, such as a hydroxyl or amino group, activates the ring and directs incoming electrophiles. researchgate.net

For a precursor like 3-hydroxypyridine, the hydroxyl group activates the ortho (C-2, C-4) and para (C-6, which is equivalent to C-2) positions. However, the pyridine nitrogen strongly deactivates the adjacent C-2 and C-4 positions. This complex interplay of electronic effects can make direct bromination challenging, sometimes leading to mixtures of products. Reagents commonly used for the bromination of activated pyridines include N-Bromosuccinimide (NBS) and elemental bromine. researchgate.netheteroletters.org

A more reliable strategy to ensure the desired 5-bromo substitution pattern often involves starting with a precursor where the directing groups favor this outcome unambiguously. For instance, starting with 2-aminopyridine, bromination occurs selectively at the C-5 position to yield 2-amino-5-bromopyridine. orgsyn.org This intermediate can then be further functionalized.

Introduction of the Diethoxyethoxy Moiety at the Pyridine C-3 Position via Etherification

The formation of the ether linkage is typically accomplished via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on 5-bromopyridin-3-ol to form a more nucleophilic alkoxide. This is followed by a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide.

The key reagents for this step are:

The Pyridine Precursor: 5-Bromopyridin-3-ol

The Alkylating Agent: 2-Bromo-1,1-diethoxyethane

A Base: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is required to deprotonate the phenolic hydroxyl group.

The reaction involves treating 5-bromopyridin-3-ol with a base in an appropriate polar aprotic solvent (e.g., DMF, THF), followed by the addition of 2-bromo-1,1-diethoxyethane to form the final product. The feasibility of such nucleophilic substitutions on the pyridine ring is well-established, as demonstrated by the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine and sodium methoxide. chemicalbook.com

The diethoxyethoxy moiety contains an acetal (B89532) functional group. Acetals are generally stable under the basic or neutral conditions required for Williamson ether synthesis, making them ideal for this synthetic step. The significance of the acetal in this context is that it serves as a protected form of an aldehyde.

While in many syntheses, an acetal is used as a temporary protecting group that is later removed, in the synthesis of this compound, the acetal is a permanent feature of the final molecule. The "protection strategy" is therefore inherent in the choice of the starting material, 2-bromo-1,1-diethoxyethane. This reagent introduces the side chain with the aldehyde functionality already masked, preventing unwanted side reactions that a free aldehyde might undergo under the basic conditions of the etherification. The synthesis of 2-bromo-1,1-diethoxyethane itself can be achieved by the bromination of acetaldehyde followed by condensation with ethanol. google.com

Synthesis of Advanced Pyridine Precursors and Intermediates

Preparation of Functionalized 5-Bromopyridin-3-ol Derivatives

Several synthetic routes can be envisioned to produce 5-bromopyridin-3-ol. A highly effective and practical approach begins with the commercially available 3,5-dibromopyridine. This method involves a regioselective nucleophilic aromatic substitution, where one of the bromine atoms is replaced by a hydroxyl group or a precursor.

A common strategy is to first introduce a methoxy group, which can later be cleaved to reveal the desired hydroxyl group. This two-step process provides a controlled pathway to the target intermediate.

Synthetic Route to 5-Bromopyridin-3-ol:

| Step | Reaction | Key Reagents and Conditions | Product | Typical Yield |

| 1 | Nucleophilic Aromatic Substitution | 3,5-dibromopyridine, Sodium methoxide (or Sodium hydride and Methanol), DMF, Heat (e.g., 70-90°C) chemicalbook.com | 3-Bromo-5-methoxypyridine | ~73% chemicalbook.com |

| 2 | Ether Cleavage | 3-Bromo-5-methoxypyridine, Boron tribromide (BBr3) or Hydrobromic acid (HBr) | 5-Bromopyridin-3-ol | High |

This method is advantageous because it starts from a symmetrical and readily available precursor, and the regioselectivity of the first substitution is not a concern. The subsequent ether cleavage is a standard and high-yielding transformation.

Synthesis of 2,2-Diethoxyethanol and Related Alkoxyethanol Reagents

The 2,2-diethoxyethanol side-chain is a critical precursor for introducing the diethoxyethoxy moiety onto the pyridine ring. This reagent, also known as glycolaldehyde diethyl acetal, can be synthesized through several established methods, primarily involving the reduction of ester or aldehyde functional groups. chemdad.com

One common and high-yielding approach involves the reduction of ethyl 2,2-diethoxyacetate. In a typical procedure, sodium borohydride is used as the reducing agent in a solvent such as 1,2-dimethoxyethane. chemicalbook.com The ester is added dropwise to the borohydride solution, and the reaction is completed by refluxing the mixture. Following an extractive workup and purification by vacuum distillation, 2,2-diethoxyethanol can be obtained in high yields, with reports of up to 88.7%. chemicalbook.com

Alternative patented methods have also been described. One such process starts with the hydrolysis of a compound like methyl dichloroacetate to dichloroacetic acid. google.compatsnap.com The dichloroacetic acid is then reacted with sodium ethoxide in absolute ethanol to form 2,2-diethoxy ethyl acetate. The final step involves the reduction of this ester with potassium borohydride (KBH4) in the presence of an inorganic catalyst to yield the desired alcohol. google.comgoogle.com This method is noted for its use of readily available raw materials and conditions suitable for industrial production. google.com

Other reported syntheses include:

Reduction of 2,2-diethoxyacetaldehyde : This method utilizes sodium borohydride (NaBH4) as a catalyst for the reduction of the corresponding aldehyde. google.comgoogle.com

Alkaline hydrolysis of halo acetals : This process involves the hydrolysis of a halo acetal in a mixed solvent system of water and a water-miscible organic solvent under heat and pressure. google.comgoogle.com

These varied approaches allow for flexibility in starting material selection and reaction conditions.

| Starting Material | Key Reagents | Reported Yield | Reference |

| Ethyl 2,2-diethoxyacetate | Sodium borohydride, 1,2-dimethoxyethane | 88.7% | chemicalbook.com |

| Dichloroacetic acid derivative | Sodium ethoxide, then Potassium borohydride | High | google.comgoogle.com |

| 2,2-diethoxyacetaldehyde | Sodium borohydride | Lower Purity/Yield | google.comgoogle.com |

| Halo acetal | Alkali, Water/Organic Solvent | Not specified | google.comgoogle.com |

Catalytic Techniques in the Construction of Substituted Pyridines

The construction of the substituted pyridine core itself can be achieved through various classical and modern catalytic techniques. These methods often involve the condensation of smaller acyclic precursors to form the heterocyclic ring.

Prominent examples include the Hantzsch and Guareschi-Thorpe pyridine syntheses. beilstein-journals.orgrsc.org The Guareschi-Thorpe reaction, for instance, synthesizes hydroxy-cyanopyridines through a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl compound and an ammonium source, such as ammonium carbonate, in an aqueous medium. rsc.orgresearchgate.net This method is noted for its eco-friendliness and high yields. rsc.org Similarly, the Bohlmann–Rahtz pyridine synthesis allows for the one-step preparation of trisubstituted pyridines from the reaction of ethynyl ketones and enamines. beilstein-journals.org

More recent innovations employ transition metals to catalyze the cyclization. A novel iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of 2,4,6-triarylsubstituted symmetrical pyridines. rsc.org This method proceeds in the presence of a simple iron(III) chloride catalyst and demonstrates good functional group tolerance and scalability. rsc.org These ring-formation strategies provide access to a wide array of pyridine scaffolds that can be subsequently functionalized.

Transition Metal-Catalyzed Coupling Approaches in Pyridine Synthesis

For the synthesis of this compound, a more direct approach involves the functionalization of a pre-formed, appropriately substituted pyridine ring, such as 3,5-dibromopyridine. The key step is a nucleophilic aromatic substitution (SNAr) reaction where the alkoxide derived from 2,2-diethoxyethanol displaces one of the bromine atoms. A similar synthesis is reported for 3-bromo-5-methoxypyridine, where 3,5-dibromopyridine is heated with sodium methoxide in DMF. chemicalbook.com

While the ether linkage in the target molecule is typically formed via an SNAr reaction, the remaining bromine atom at the C5 position is a valuable handle for further diversification using transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

Commonly employed transition metal-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an aryl halide (like a bromopyridine) with an organoboron reagent (e.g., a boronic acid or ester). rsc.org It is widely used due to the stability and low toxicity of the boron reagents.

Negishi Coupling : This reaction involves the palladium- or nickel-catalyzed coupling of an organohalide with an organozinc reagent. nih.govacs.org It has been successfully applied to functionalize 2-bromopyridines. nih.gov

Stille Coupling : This method utilizes a palladium catalyst to couple an organic halide with an organostannane (organotin) compound. rsc.org It is valued for its tolerance of a wide variety of functional groups.

Copper-Catalyzed Coupling : Copper catalysts can be used for reactions such as the C-H arylation of pyridine N-oxides with arylboronic esters. nih.gov

These powerful synthetic tools allow the bromine atom in this compound to be replaced with a wide range of alkyl, alkenyl, aryl, or other functional groups, highlighting the compound's utility as a versatile building block. nih.govorganic-chemistry.org

Considerations for Scalability and Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the scalability of reactions and adherence to the principles of green chemistry. nih.gov The synthesis of this compound and related compounds can be optimized to be more environmentally benign and suitable for large-scale production.

Key green chemistry considerations include:

Solvent Selection : Traditional syntheses often use hazardous organic solvents. Replacing these with greener alternatives like water, ethanol, or novel media such as deep eutectic solvents (DES) can significantly reduce environmental impact. acs.orgijarsct.co.in For example, advanced Guareschi-Thorpe syntheses have been successfully performed in aqueous media, with the product often precipitating out, simplifying purification. rsc.org

Energy Efficiency : Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. beilstein-journals.orgijarsct.co.in Continuous flow microwave reactors further enhance scalability and process control. beilstein-journals.org

Catalysis : The use of efficient catalysts, particularly those based on abundant and non-toxic metals like iron, is a core principle of green chemistry. rsc.org Developing catalytic cycles that operate under mild conditions with high turnover numbers minimizes waste. mdpi.com Biocatalysts, such as engineered enzymes, represent a future direction for highly selective and sustainable pyridine synthesis. ijarsct.co.in

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. Multi-component reactions (MCRs), such as the Hantzsch and Guareschi-Thorpe syntheses, are inherently atom-economical as they combine several reactants in a single step to build a complex product. rsc.orgresearchgate.net

Chemical Reactivity and Transformational Chemistry of 3 2,2 Diethoxyethoxy 5 Bromopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-5 Bromine

The bromine atom at the C-5 position of 3-(2,2-diethoxyethoxy)-5-bromopyridine is readily activated by palladium catalysts, enabling a variety of cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-5 position.

The reaction is typically performed using a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate. The choice of ligand is crucial for an efficient catalytic cycle; bulky, electron-rich phosphine (B1218219) ligands are often employed. A base, such as sodium carbonate or potassium phosphate, is required to activate the organoboron reagent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ / SPhos |

| Organoboron Reagent | Arylboronic acid |

| Base | K₃PO₄ |

| Solvent | Toluene/Water |

| Temperature | 80-110 °C |

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high functional group tolerance and the reactivity of organozinc compounds. rsc.org For this compound, Negishi coupling provides an effective route to introduce alkyl, aryl, or vinyl groups at the C-5 position.

The reaction typically utilizes a palladium(0) catalyst, often with phosphine ligands like triphenylphosphine or more specialized ligands to stabilize the catalytic species. youtube.com The organozinc reagents can be prepared beforehand or generated in situ. wikipedia.org

Table 2: Representative Conditions for Negishi Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Organozinc Reagent | Aryl or Alkylzinc Halide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature to 65 °C |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a highly reliable method for synthesizing substituted alkynes. When applied to this compound, it allows for the direct attachment of an alkynyl group to the pyridine (B92270) ring.

The mechanism involves a palladium catalytic cycle and a copper cycle, which generates a copper(I) acetylide intermediate. rsc.org The amine base, often diethylamine or triethylamine, also serves as the solvent in many cases.

Table 3: Representative Conditions for Sonogashira Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ |

| Co-catalyst | Copper(I) iodide (CuI) |

| Alkyne | Terminal Alkyne |

| Base/Solvent | Triethylamine (TEA) |

| Temperature | Room Temperature to 80 °C |

Stille, Heck, and Other Palladium-Mediated C-C and C-N Bond Formations

Other significant palladium-catalyzed reactions can be employed to functionalize the C-5 position of this compound.

The Stille reaction utilizes organotin reagents (stannanes) to couple with organohalides. wikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin compounds is a drawback. organic-chemistry.org

The Heck reaction involves the coupling of an organohalide with an alkene to form a substituted alkene. wikipedia.org Research on the Heck reaction of 3-bromo-5-methoxypyridine, a close structural analog, with fluorous alkenes has demonstrated the viability of this transformation on the 3-alkoxy-5-bromopyridine scaffold. researchgate.net This suggests that this compound would behave similarly.

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.org This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a strong base. jk-sci.com It represents a powerful tool for synthesizing arylamines from this compound. chemspider.com

Table 4: Representative Conditions for Stille, Heck, and Buchwald-Hartwig Reactions

| Reaction | Catalyst System | Coupling Partner | Base | Solvent |

|---|---|---|---|---|

| Stille | Pd(PPh₃)₄ | Organostannane | - | Toluene |

| Heck | Pd(OAc)₂ / PPh₃ | Alkene | NaOAc | DMF |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Amine | NaOtBu | Toluene |

Chemical Transformations of the 3-(2,2-Diethoxyethoxy) Group

The 3-(2,2-diethoxyethoxy) substituent is a diethyl acetal (B89532) that serves as a protecting group for a formyl group. This functionality can be revealed through a straightforward hydrolysis reaction.

Controlled Hydrolysis to the Corresponding Pyridine-3-carbaldehyde

The acetal group can be readily hydrolyzed under acidic conditions to yield the corresponding aldehyde, 5-bromo-3-formylpyridine (also known as 5-bromonicotinaldehyde). This transformation is typically clean and high-yielding. The reaction involves treating the substrate with an aqueous acid, such as hydrochloric acid or sulfuric acid, often in a co-solvent like THF to ensure solubility.

The resulting 5-bromo-3-formylpyridine is a valuable bifunctional intermediate. The aldehyde can undergo further chemical modifications (e.g., oxidation, reduction, Wittig reactions), while the C-5 bromine atom remains available for the cross-coupling reactions described previously. This allows for a sequential functionalization strategy in multi-step syntheses. A patent describes a synthetic route to 5-bromopyridine-3-carbaldehyde from 3,5-dibromopyridine, highlighting the utility of this aldehyde intermediate. google.com

Table 5: Representative Conditions for Acetal Hydrolysis

| Parameter | Condition |

|---|---|

| Reagent | Aqueous Hydrochloric Acid (e.g., 2M HCl) |

| Solvent | Tetrahydrofuran (THF) or Dioxane |

| Temperature | Room Temperature to 50 °C |

| Product | 5-Bromo-3-formylpyridine |

Subsequent Reactions of the Pyridine-3-carbaldehyde Functionality (e.g., Reductions, Oxidations, Condensations)

The 2,2-diethoxyethoxy group in this compound is an acetal that acts as a protecting group for a formyl (aldehyde) group. Acid-catalyzed hydrolysis readily converts the acetal back to the corresponding aldehyde, 5-bromo-pyridine-3-carbaldehyde. This aldehyde is a versatile intermediate for a variety of chemical transformations.

Reductions: The formyl group of 5-bromo-pyridine-3-carbaldehyde can be reduced to a hydroxymethyl group, yielding (5-bromo-pyridin-3-yl)methanol. This transformation is typically achieved using mild reducing agents to avoid the reduction of the pyridine ring or the carbon-bromine bond.

| Reaction | Reagent | Product |

| Reduction | Sodium borohydride (NaBH₄) | (5-bromo-pyridin-3-yl)methanol |

| Reduction | Lithium aluminium hydride (LiAlH₄) | (5-bromo-pyridin-3-yl)methanol |

Oxidations: The aldehyde functionality can be oxidized to a carboxylic acid, forming 5-bromo-nicotinic acid. Various oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective oxidants. The choice of oxidant is crucial to prevent unwanted side reactions. For instance, the oxidation of pyridine-3-carbaldehyde to nicotinic acid can be achieved using chromium(VI) in an acidic aqueous medium researchgate.net.

| Reaction | Reagent | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 5-bromo-nicotinic acid |

| Oxidation | Jones reagent (CrO₃/H₂SO₄) | 5-bromo-nicotinic acid |

| Oxidation | Silver(I) oxide (Ag₂O) | 5-bromo-nicotinic acid |

Condensations: As a typical aldehyde, 5-bromo-pyridine-3-carbaldehyde can undergo condensation reactions with a variety of nucleophiles. These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation. For example, it can react with amines to form Schiff bases (imines) or with stabilized carbanions in reactions like the Wittig or Horner-Wadsworth-Emmons olefination to produce alkenes. It can also participate in aldol-type condensation reactions. Pyridine-3-carbaldehyde is known to undergo condensation reactions with arenes in the presence of a strong acid acs.org.

| Reaction Type | Reactant | Product |

| Schiff Base Formation | Primary Amine (R-NH₂) | N-(5-bromo-pyridin-3-ylmethylene)alkan-amine |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | 5-bromo-3-(alkenyl)pyridine |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound (CH₂(CN)₂) | (5-bromo-pyridin-3-ylmethylene)malononitrile |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows for reactions directly involving the nitrogen, which can modify the electronic properties and steric environment of the entire molecule.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, most commonly peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide functional group can influence the regioselectivity of subsequent electrophilic substitution reactions and can also be used as a leaving group or to direct metallation. Direct oxidation of heteroarenes to their N-oxides can be achieved with strong oxidants like m-CPBA or magnesium monoperphthalate thieme-connect.de.

| Reaction | Reagent | Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

| N-Oxidation | Hydrogen peroxide/Acetic acid | This compound N-oxide |

Quaternization: The pyridine nitrogen can act as a nucleophile and react with alkyl halides or other alkylating agents to form quaternary pyridinium salts. This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic properties. The resulting pyridinium salt is more susceptible to nucleophilic attack on the pyridine ring.

| Reaction | Reagent | Product |

| Quaternization | Methyl iodide (CH₃I) | 3-(2,2-Diethoxyethoxy)-5-bromo-1-methylpyridinium iodide |

| Quaternization | Benzyl bromide (BnBr) | 1-benzyl-3-(2,2-Diethoxyethoxy)-5-bromopyridinium bromide |

Further Functionalization Strategies for the Pyridine Ring System

The bromine atom at the 5-position of the pyridine ring is a key site for further functionalization through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with an organoboron compound, such as a boronic acid or boronic ester, to form a new carbon-carbon bond. This is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups at the 5-position. The Suzuki-Miyaura coupling is a widely used method for creating biaryl compounds libretexts.orgorganic-chemistry.org. Optimizations for the Suzuki coupling of 3-bromopyridine (B30812) with potassium phenyltrifluoroborate in aqueous media have been reported researchgate.net.

| Reactant | Catalyst/Ligand | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | 3-(2,2-Diethoxyethoxy)-5-phenylpyridine |

| 2-Thienylboronic acid | Pd(dppf)Cl₂ | 3-(2,2-Diethoxyethoxy)-5-(thiophen-2-yl)pyridine |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromopyridine with an alkene to form a substituted alkene wikipedia.org. This reaction is an effective method for the vinylation of aryl halides organic-chemistry.org.

| Reactant | Catalyst/Base | Product |

| Styrene | Pd(OAc)₂/Et₃N | 3-(2,2-Diethoxyethoxy)-5-styrylpyridine |

| Ethyl acrylate | Pd(OAc)₂/PPh₃/Et₃N | Ethyl 3-(5-(3-(2,2-diethoxyethoxy)pyridin-5-yl))acrylate |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine wikipedia.orglibretexts.org. It is a powerful tool for the synthesis of arylamines chemspider.comjk-sci.com.

| Reactant | Catalyst/Ligand | Product |

| Morpholine | Pd₂(dba)₃/BINAP | 4-(3-(2,2-Diethoxyethoxy)pyridin-5-yl)morpholine |

| Aniline | Pd(OAc)₂/Xantphos | N-(3-(2,2-diethoxyethoxy)pyridin-5-yl)aniline |

Applications in Advanced Organic Synthesis and Materials Science

3-(2,2-Diethoxyethoxy)-5-bromopyridine as a Modular Building Block

The true strength of this compound lies in its modular nature. The distinct reactivity of its functional groups can be selectively exploited to introduce a wide array of substituents, making it an ideal starting point for creating diverse and complex molecular architectures.

The bromine atom at the 5-position of the pyridine (B92270) ring serves as a key handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Notably, the compound is an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents. nih.gov Similarly, it can undergo Buchwald-Hartwig amination to form C-N bonds, providing access to a variety of substituted aminopyridines. chemspider.comwikipedia.orgnih.gov These methods are highly valued for their functional group tolerance, allowing for the synthesis of intricately functionalized pyridine derivatives while the diethoxyethoxy group remains intact. The ability to sequentially or orthogonally functionalize the molecule at the bromine position and potentially at other sites on the pyridine ring allows for the systematic construction of polyfunctional scaffolds. mdpi.commdpi.com

Table 1: Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Type | Catalyst/Reagents | Product Type | Potential Application |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Arylboronic acid | Aryl-substituted pyridine | Pharmaceutical intermediates, Ligand scaffolds |

| Buchwald-Hartwig Amination | Pd catalyst, Phosphine (B1218219) ligand, Base (e.g., NaOtBu), Amine | Amino-substituted pyridine | Bioactive molecules, Material precursors |

| Stille Coupling | Pd catalyst, Organostannane reagent | Stannylated or coupled pyridine | Synthesis of bipyridines and complex heterocycles |

| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent | Alkyl/Aryl-substituted pyridine | Natural product synthesis |

Pyridine and its derivatives are ubiquitous in coordination chemistry due to the ability of the nitrogen lone pair to coordinate with metal ions. mdpi.com this compound is an excellent precursor for the synthesis of sophisticated ligands.

The foundational pyridine nitrogen provides a primary coordination site. Further functionalization, particularly at the bromine position, can introduce additional donor atoms, transforming the molecule into a multidentate ligand. For example, coupling reactions can append other pyridine rings to create bipyridine or terpyridine-like structures, or introduce functional groups containing oxygen, sulfur, or other nitrogen atoms. mdpi.comias.ac.ingeorgiasouthern.edubohrium.com The ether oxygen atoms within the diethoxyethoxy side chain may also participate in metal coordination, particularly with hard metal cations, potentially leading to the formation of stable chelate rings. wikipedia.orgresearchgate.net This versatility allows for the rational design of ligands with tailored steric and electronic properties for specific applications in catalysis, sensing, or molecular magnetism. nih.gov

Table 2: Potential Ligand Scaffolds from this compound

| Ligand Type | Synthetic Strategy | Potential Coordinating Atoms |

| Monodentate | Direct use of the precursor | Pyridine Nitrogen |

| Bidentate (N,N') | Suzuki coupling with a pyridineboronic acid | Pyridine Nitrogen, Second Pyridine Nitrogen |

| Bidentate (N,O) | Substitution reaction to introduce a hydroxyl or carbonyl group | Pyridine Nitrogen, Oxygen |

| Tridentate (N,N',N'') | Iterative cross-coupling to form a terpyridine-like system | Three Pyridine Nitrogens |

| Polydentate (N,O,O...) | Functionalization plus coordination involving side-chain ethers | Pyridine Nitrogen, Ether Oxygens |

In target-oriented synthesis, where the goal is the creation of a specific complex molecule, building blocks that offer pathways to diverse heterocyclic systems are invaluable. This compound serves as a precursor to more complex, often fused, heterocyclic scaffolds. chempanda.com

The inherent functionality of the molecule can be leveraged to construct rings fused to the pyridine core. For instance, functional groups introduced at the 5-position via the bromine handle can be designed to react with the pyridine nitrogen or an adjacent carbon atom to form bicyclic systems like imidazopyridines, indolizines, or thienopyridines. nih.govresearchgate.netrsc.org This strategy is central to diversity-oriented synthesis, enabling the rapid generation of libraries of complex and structurally diverse molecules for screening in drug discovery and other life sciences applications. nih.gov

Strategic Utilization of the Diethoxyethoxy Moiety in Multi-Step Synthesis

While the bromopyridine core provides a platform for elaboration, the diethoxyethoxy group offers a distinct strategic advantage, primarily through its role as a stable protecting group for a highly reactive functional group.

The diethoxyethoxy group is a diethyl acetal (B89532) of an aldehyde. Acetals are one of the most common and robust protecting groups for carbonyls. wikipedia.orglibretexts.orgyoutube.com This functionality is stable to a wide range of reaction conditions, including strongly basic and nucleophilic reagents commonly used in cross-coupling reactions that target the C-Br bond. libretexts.org

Table 3: Acetal Deprotection to Reveal Aldehyde Functionality

| Condition | Reagents | Outcome |

| Protection | The diethoxyethoxy group is an inherent acetal. | Aldehyde is masked and stable. |

| Deprotection | Mild aqueous acid (e.g., HCl, TFA, TsOH) | Acetal is hydrolyzed to reveal the aldehyde. |

Design of Advanced Materials Precursors

The unique electronic and structural properties of pyridine-containing molecules make them attractive components for advanced materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. This compound can serve as a monomer or key intermediate in the synthesis of such materials.

The bromopyridine moiety can be incorporated into conjugated polymer backbones through polymerization methods like Suzuki or Stille polycondensation. nih.govnih.govrsc.orgrsc.org The electron-deficient nature of the pyridine ring can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting polymer. The diethoxyethoxy side chain offers a significant practical advantage by enhancing the solubility of the precursor and the final polymer. Good solubility is crucial for the solution-based processing techniques used to fabricate thin films for electronic devices. After polymerization or during device fabrication, the side chain could potentially be modified or removed if required for the final material's properties.

Table 4: Application in Materials Science

| Material Type | Role of this compound | Potential Application |

| Conjugated Polymers | Monomer unit for polymerization via cross-coupling | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

| Small Molecule Semiconductors | Core scaffold for building larger, well-defined organic molecules | Organic Field-Effect Transistors (OFETs) |

| Functional Dyes | Precursor for chromophores with tunable electronic properties | Chemical Sensors, Imaging Agents |

Application in Functional Polymers and Photopolymers

The incorporation of pyridine-based moieties into polymer backbones can impart specific electronic and optical properties. The bromine atom on the pyridine ring of this compound serves as a versatile handle for various cross-coupling reactions, enabling its polymerization with other monomers. The diethoxyethoxy side chain can enhance the solubility of the resulting polymers in common organic solvents, a crucial factor for processability.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Technique | Co-monomer Type | Potential Polymer Properties |

| Suzuki Coupling | Boronic acids/esters | Conjugated polymers with tunable optoelectronic properties |

| Stille Coupling | Organotin compounds | Thermally stable polymers with potential for charge transport |

| Sonogashira Coupling | Terminal alkynes | Photoresponsive polymers with applications in optical data storage |

Detailed Research Findings:

Currently, there is a lack of specific research literature detailing the synthesis and characterization of functional polymers or photopolymers derived directly from this compound. However, the known reactivity of bromopyridines in cross-coupling reactions suggests a strong theoretical basis for its use in these applications. Future research could focus on the synthesis of monomers derived from this compound and their subsequent polymerization to explore the properties of the resulting materials.

Components for Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor or a coordination site for metal ions. This allows it to participate in the formation of complex supramolecular assemblies.

The diethoxyethoxy side chain can also play a significant role in directing the self-assembly process through weaker interactions such as van der Waals forces. The interplay of these different non-covalent forces could lead to the formation of well-defined architectures like helices, grids, or coordination polymers.

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Interacting Partner | Resulting Supramolecular Structure |

| Hydrogen Bonding | Carboxylic acids, amides | One-dimensional chains or two-dimensional sheets |

| Metal Coordination | Transition metal ions (e.g., Ag+, Cu2+) | Metallo-supramolecular cages or coordination polymers |

| Halogen Bonding | Lewis bases | Co-crystals with specific packing arrangements |

Detailed Research Findings:

As with its applications in polymers, there is a scarcity of published research specifically investigating the role of this compound in supramolecular assemblies. The principles of crystal engineering and supramolecular synthesis, however, provide a strong framework for predicting its behavior. The presence of both a halogen atom and a pyridine nitrogen suggests that it could be a valuable building block for the construction of halogen-bonded and hydrogen-bonded networks. Experimental studies are needed to validate these theoretical possibilities and to explore the properties of the resulting supramolecular materials.

Spectroscopic and Structural Elucidation Methodologies for 3 2,2 Diethoxyethoxy 5 Bromopyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

A complete structural assignment for 3-(2,2-Diethoxyethoxy)-5-bromopyridine would be achieved through a suite of NMR experiments.

¹H NMR Spectroscopy: This one-dimensional technique identifies the different types of protons in the molecule based on their chemical shifts (δ). The integration of the signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) reveal adjacent protons, governed by spin-spin coupling constants (J).

¹³C NMR Spectroscopy: This experiment detects the carbon atoms in the molecule, with each unique carbon environment producing a distinct signal. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR Spectroscopy: Two-dimensional techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are directly connected through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close to each other in space, providing insights into the molecule's conformation.

The following tables represent hypothetical data that would be expected from a full NMR analysis of this compound.

Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.25 | d | 1H | H-6 (Pyridine) |

| 8.05 | d | 1H | H-2 (Pyridine) |

| 7.40 | t | 1H | H-4 (Pyridine) |

| 4.80 | t | 1H | O-CH-O |

| 4.20 | d | 2H | O-CH₂-CH |

| 3.75 | q | 2H | O-CH₂-CH₃ |

| 3.65 | q | 2H | O-CH₂-CH₃ |

Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 155.0 | C-3 (Pyridine) |

| 148.0 | C-6 (Pyridine) |

| 140.0 | C-2 (Pyridine) |

| 125.0 | C-4 (Pyridine) |

| 118.0 | C-5 (Pyridine) |

| 101.5 | O-CH-O |

| 68.0 | O-CH₂-CH |

| 62.0 | O-CH₂-CH₃ |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. If the compound is sufficiently volatile and thermally stable, GC-MS can be used. The electron ionization (EI) typically used in GC-MS is a higher-energy technique that would likely cause significant fragmentation of the molecule, providing a detailed fragmentation pattern that can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms.

Hypothetical HRMS Data

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [C₁₁H₁₆⁷⁹BrNO₃+H]⁺ | 290.0386 | 290.0388 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. These techniques are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Key functional groups in this compound, such as C-O (ether), C-N (pyridine), C-H (aliphatic and aromatic), and C-Br bonds, would exhibit characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, it can provide additional information about the molecular structure, particularly for non-polar bonds.

Hypothetical Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3100-3000 | Aromatic C-H stretch | IR, Raman |

| ~2980-2850 | Aliphatic C-H stretch | IR, Raman |

| ~1600-1450 | Pyridine (B92270) ring C=C and C=N stretching | IR, Raman |

| ~1250-1050 | C-O (ether) stretching | IR |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

This technique would provide invaluable information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of the diethoxyethoxy side chain relative to the bromopyridine ring.

Supramolecular structure: How the individual molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking.

Computational and Theoretical Investigations of 3 2,2 Diethoxyethoxy 5 Bromopyridine

Electronic Structure and Molecular Orbital Theory Using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 3-(2,2-Diethoxyethoxy)-5-bromopyridine would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to provide a detailed picture of its electronic landscape. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the oxygen atom of the ethoxyethoxy group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly around the carbon-bromine bond, suggesting this region is susceptible to nucleophilic attack. This distribution is crucial for predicting the outcomes of various chemical reactions.

Interactive Table: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.62 | Indicator of chemical reactivity |

Note: These values are illustrative and would be determined through specific DFT calculations.

DFT calculations are also invaluable for predicting spectroscopic data, which can aid in the structural elucidation of a compound. materialsciencejournal.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, predicted shifts would be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or conformational dynamics.

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the peaks observed in an experimental infrared spectrum. This allows for the assignment of specific vibrational modes to the functional groups present in the molecule, such as the C-Br stretch, C-O-C stretches of the ether linkage, and the aromatic C-H vibrations of the pyridine ring.

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Frequency (cm⁻¹) | Vibrational Mode |

| C-Br | 550 | Stretching |

| C-O-C (ether) | 1100-1200 | Asymmetric Stretching |

| Pyridine Ring | 1450-1600 | C=C and C=N Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

Note: These are representative frequency ranges and precise values would be obtained from computational outputs.

Reaction Mechanism Studies and Transition State Calculations for Chemical Transformations

Computational chemistry provides a powerful toolkit for mapping the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of transition state energies.

This compound is a prime candidate for cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental in synthetic organic chemistry. nih.govnih.gov A key question in these reactions is the regioselectivity of the coupling. DFT calculations can be employed to model the oxidative addition step of the palladium catalyst to the C-Br bond versus other C-H bonds on the pyridine ring. By calculating the activation energies for the different possible pathways, the experimentally observed selectivity can be rationalized and predicted. whiterose.ac.ukresearchgate.net

Molecular Modeling and Conformational Analysis

The flexible diethoxyethoxy side chain of this compound can adopt multiple conformations. Molecular modeling techniques, often employing molecular mechanics or DFT, can be used to explore the conformational landscape of the molecule. rsc.org

A systematic conformational search would reveal the low-energy conformers and the energy barriers between them. This information is crucial as the conformation of the side chain can influence the molecule's reactivity, its interaction with other molecules, and its physical properties. The results of a conformational analysis are often presented as a potential energy surface, illustrating the relative energies of different torsional arrangements of the side chain.

Interactive Table: Relative Energies of Low-Energy Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 | ~180° (anti) | 0.00 |

| 2 | ~60° (gauche) | 1.25 |

| 3 | ~-60° (gauche) | 1.25 |

Note: These values are hypothetical and would be the result of a detailed conformational search.

Prediction of Molecular Geometry and Steric Effects

The molecular geometry of this compound is primarily determined by the arrangement of its constituent atoms in three-dimensional space. Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict geometric parameters like bond lengths, bond angles, and dihedral angles. These calculations can reveal the most stable conformation of the molecule and highlight the steric effects imposed by its substituents.

Table 1: Predicted Geometric Parameters of this compound (Exemplary Data)

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C3-O | 1.36 | The length of the bond connecting the pyridine ring to the ether oxygen. |

| C5-Br | 1.90 | The length of the carbon-bromine bond. |

| N1-C2 | 1.34 | A representative carbon-nitrogen bond length within the pyridine ring. |

| **Bond Angles (°) ** | ||

| C2-C3-O | 118 | The angle around the C3 atom of the pyridine ring. |

| C4-C5-Br | 119 | The angle around the C5 atom of the pyridine ring. |

| Dihedral Angles (°) | ||

| C2-C3-O-C | 178 | Describes the orientation of the ether linkage relative to the pyridine ring. |

Note: The data presented in this table are illustrative and would be derived from specific computational calculations (e.g., DFT at a B3LYP/6-31G level of theory). Actual values may vary depending on the computational method and basis set used.*

The steric bulk of the 2,2-diethoxyethoxy side chain is a significant factor. The two ethoxy groups attached to the same carbon atom create a sterically hindered environment. This can influence the rotational freedom around the C-O bond connecting the side chain to the pyridine ring, potentially favoring certain conformations to minimize steric clashes. These steric effects can, in turn, affect how the molecule interacts with other molecules or biological targets.

Impact of Substituents on Molecular Aggregation and Interactions

The substituents on the pyridine ring play a critical role in defining the non-covalent interactions that govern molecular aggregation and crystal packing. The bromine atom can participate in halogen bonding, a directional interaction between a region of positive electrostatic potential on the halogen and a nucleophilic site on an adjacent molecule. The nitrogen atom in the pyridine ring, with its lone pair of electrons, can act as a hydrogen bond acceptor.

The 2,2-diethoxyethoxy group introduces several possibilities for intermolecular interactions. The ether oxygen atoms are potential hydrogen bond acceptors. The flexible nature of this chain can also lead to van der Waals interactions and potentially intricate packing arrangements in the solid state.

Table 2: Potential Intermolecular Interactions Involving this compound

| Interaction Type | Participating Atoms/Groups | Significance |

| Halogen Bonding | C5-Br∙∙∙N (or other nucleophile) | Influences crystal packing and can be important in directing molecular assembly. |

| Hydrogen Bonding | Pyridine N∙∙∙H-Donor; Ether O∙∙∙H-Donor | Key interactions for forming specific molecular aggregates and influencing solubility. |

| π-π Stacking | Pyridine ring∙∙∙Pyridine ring | Can lead to stacked arrangements of the aromatic rings in the solid state. |

| van der Waals Forces | Alkyl chains of the diethoxyethoxy group | Contribute to the overall cohesive energy of the molecular solid. |

The interplay of these different interactions will determine the final supramolecular architecture. For instance, the formation of halogen bonds might compete with or complement hydrogen bonding and π-π stacking, leading to complex and potentially polymorphic crystalline structures. Computational studies can help to predict the relative strengths of these interactions and rationalize observed crystal structures.

Quantitative Structure-Reactivity Relationship (QSRR) and Cheminformatics Approaches

Quantitative Structure-Reactivity Relationship (QSRR) and cheminformatics approaches are valuable for predicting the reactivity of chemical compounds based on their molecular structure. These methods rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic properties.

For this compound, a QSRR model could be developed to predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Cheminformatics tools can be used to calculate a wide range of descriptors for this molecule.

Table 3: Relevant Molecular Descriptors for QSRR and Cheminformatics Analysis

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity. |

| Geometrical | Molecular surface area, molecular volume | The three-dimensional size and shape of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Electron distribution, polarizability, and frontier molecular orbital energies. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity, which are important for solubility and transport properties. |

Once a set of descriptors is calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms can be used to build a QSRR model that correlates these descriptors with experimentally determined reactivity data for a series of related compounds. Such a model could then be used to predict the reactivity of this compound.

Cheminformatics databases and software can also be used to compare the structural and electronic features of this compound with those of other known compounds. This can help in identifying potential similarities in reactivity or biological activity. For example, by analyzing the electrostatic potential map, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified, providing qualitative insights into its reactivity.

Future Perspectives and Emerging Research Avenues for 3 2,2 Diethoxyethoxy 5 Bromopyridine

Development of Novel Catalytic Systems for Bromopyridine Transformations

The bromine atom at the 5-position of 3-(2,2-diethoxyethoxy)-5-bromopyridine is a key handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. Future research will likely focus on the development of more efficient, selective, and sustainable catalytic systems to further exploit this reactivity.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, are workhorse methods for forming carbon-carbon and carbon-nitrogen bonds. acs.orgacs.org Emerging trends in this area involve the use of novel ligands and catalyst systems that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvents. rsc.org For this compound, this could translate to more efficient syntheses of biaryl derivatives or aminated pyridines, which are common motifs in pharmaceuticals and materials science. nih.govresearchgate.net

Furthermore, the development of catalysts based on more abundant and less toxic metals, such as iron and copper, is a significant area of future research. ontosight.ai These catalysts could provide more sustainable alternatives to traditional palladium-based systems for the transformation of bromopyridines.

| Catalyst System | Reaction Type | Potential Advantage |

| Palladium with advanced phosphine (B1218219) ligands | Suzuki, Stille, Buchwald-Hartwig | Higher yields, lower catalyst loading, milder conditions |

| Iron-based catalysts | Cross-coupling | Lower cost, reduced toxicity |

| Copper-based catalysts | C-N and C-S bond formation | Readily available, unique reactivity |

| Photocatalysis and Electrocatalysis | Various transformations | Mild reaction conditions, high selectivity |

Continuous Flow Synthesis and Automation in Functionalized Pyridine (B92270) Chemistry

Continuous flow chemistry is revolutionizing the synthesis of organic molecules, offering advantages in terms of safety, scalability, and efficiency. researchgate.netmdpi.com The application of flow technologies to the synthesis and modification of this compound is a promising future direction. thieme-connect.comuc.pt

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. organic-chemistry.org For the synthesis of derivatives of this compound, this could mean safer handling of reactive intermediates and the ability to perform multi-step sequences in a continuous fashion, reducing the need for isolation and purification of intermediates. nih.gov Automation and the integration of in-line analytical techniques will further enhance the capabilities of flow synthesis, allowing for rapid reaction optimization and library synthesis.

Chemo- and Regioselective Transformations of Polyfunctionalized Pyridines

As a polyfunctionalized molecule, this compound presents challenges and opportunities for selective chemical transformations. Future research will undoubtedly focus on developing methods for the chemo- and regioselective manipulation of this and related pyridine systems. researchgate.netnih.gov

The presence of both a bromine atom and an alkoxy group on the pyridine ring allows for selective functionalization. For instance, the bromine atom can be selectively targeted for cross-coupling reactions, while the ether linkage could potentially be cleaved or modified under specific conditions. Furthermore, the pyridine nitrogen can be quaternized or oxidized to the corresponding N-oxide, which can alter the reactivity of the ring and enable further functionalization. researchgate.net The development of orthogonal protection and activation strategies will be crucial for achieving high levels of selectivity in the transformation of such polyfunctionalized pyridines. nih.govscispace.comthieme.de

Integration of Computational Methods for De Novo Design of Pyridine-Based Molecules

Computational chemistry and in silico design are becoming indispensable tools in modern drug discovery and materials science. auctoresonline.orgtandfonline.com These methods can be leveraged to predict the properties of molecules based on this compound and to guide the design of new derivatives with desired activities. malariaworld.orgnih.govmdpi.com

Molecular docking and virtual screening can be used to identify potential biological targets for derivatives of this compound. malariaworld.org By modeling the interactions between a library of virtual compounds and a target protein, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the structural features of these molecules with their biological activity, providing insights for the design of more potent and selective compounds. tandfonline.com

Exploration of New Application Domains for this compound Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. nih.govresearchgate.netresearchgate.netfrontiersin.orgrsc.orgpharmaguideline.com Derivatives of this compound, with their unique substitution pattern, hold significant potential for the development of new therapeutic agents.

The diethoxyethoxy side chain can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. By modifying this group and functionalizing the bromine position, a diverse library of compounds can be generated for screening against various biological targets. Potential therapeutic areas for exploration include oncology, infectious diseases, and neurodegenerative disorders, where pyridine-based compounds have already shown promise. nih.govresearchgate.net

Beyond medicine, functionalized pyridines are finding applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and as ligands for catalysis. numberanalytics.comnumberanalytics.com The electronic properties of the pyridine ring, which can be tuned by the substituents, make its derivatives attractive candidates for these advanced materials.

Q & A

Q. Can this compound be used to synthesize fused heterocycles for material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.